molecular formula C14H20FNO4 B13554847 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid

2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid

Cat. No.: B13554847
M. Wt: 285.31 g/mol
InChI Key: VYJXRLGFHGFCBD-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid is a complex organic compound with a molecular weight of 285.32 g/mol It is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid typically involves multiple steps. The fluorine atom is then introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of microreactors allows for the continuous production of the compound, making the process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid is unique due to the presence of the fluorine atom and the specific configuration of its bicyclic structure.

Properties

Molecular Formula

C14H20FNO4

Molecular Weight

285.31 g/mol

IUPAC Name

(2Z)-2-[2-fluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid

InChI

InChI=1S/C14H20FNO4/c1-14(2,3)20-13(19)16-9-4-5-10(16)12(15)8(6-9)7-11(17)18/h7,9-10,12H,4-6H2,1-3H3,(H,17,18)/b8-7-

InChI Key

VYJXRLGFHGFCBD-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1C(/C(=C\C(=O)O)/C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=CC(=O)O)C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.